Cas no 1900715-98-1 (N-Oxo Prucalopride)

N-Oxo Prucalopride is a synthetic benzofuran carboxamide derivative and a metabolite of Prucalopride, a selective serotonin 5-HT4 receptor agonist. This compound is primarily utilized in pharmacological research to study the metabolic pathways and pharmacokinetics of Prucalopride. Its key advantages include high purity and stability, making it suitable for analytical reference standards and in vitro studies. N-Oxo Prucalopride aids in understanding drug metabolism, receptor interactions, and potential bioactive effects. Researchers value its well-characterized structure and reliable performance in HPLC, LC-MS, and other chromatographic applications. It serves as a critical tool for advancing gastrointestinal motility research and related therapeutic developments.
N-Oxo Prucalopride structure
N-Oxo Prucalopride structure
商品名:N-Oxo Prucalopride
CAS番号:1900715-98-1
MF:C18H26ClN3O4
メガワット:383.869743824005
CID:4557992

N-Oxo Prucalopride 化学的及び物理的性質

名前と識別子

    • N-Oxo Prucalopride
    • 4-Amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-1-oxido-4-piperidinyl]-7-benzofurancarboxamide (ACI)
    • インチ: 1S/C18H26ClN3O4/c1-25-9-2-6-22(24)7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-26-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)
    • InChIKey: VKWUQAJGGOCYTI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2OCCC=2C(N)=C(Cl)C=1)NC1CC[N+](CCCOC)([O-])CC1

N-Oxo Prucalopride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
O870073-10mg
N-Oxo Prucalopride
1900715-98-1
10mg
$ 167.00 2023-04-15
TRC
O870073-50mg
N-Oxo Prucalopride
1900715-98-1
50mg
$ 689.00 2023-04-15
Cooke Chemical
LN8561558-100mg
PrucaloprideN-oxide
1900715-98-1 98%
100mg
RMB 7500.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200661-100mg
Prucalopride N-oxide
1900715-98-1 98%
100mg
¥12187 2023-04-09
TRC
O870073-100mg
N-Oxo Prucalopride
1900715-98-1
100mg
$ 1800.00 2023-09-06

N-Oxo Prucalopride 関連文献

N-Oxo Prucaloprideに関する追加情報

N-Oxo Prucalopride (CAS No. 1900715-98-1): An Overview of a Promising Compound in Gastrointestinal Disorders

N-Oxo Prucalopride (CAS No. 1900715-98-1) is a novel derivative of prucalopride, a well-known 5-HT4 receptor agonist used in the treatment of chronic constipation and other gastrointestinal motility disorders. This compound has garnered significant attention in recent years due to its potential to enhance the therapeutic efficacy and safety profile of prucalopride. In this article, we will delve into the chemical structure, pharmacological properties, and clinical applications of N-Oxo Prucalopride, highlighting the latest research findings and its implications for future drug development.

Chemical Structure and Synthesis

N-Oxo Prucalopride is a structural analog of prucalopride, characterized by the presence of an oxo group at the nitrogen atom. The chemical formula of N-Oxo Prucalopride is C22H24N2O3, with a molecular weight of 364.43 g/mol. The introduction of the oxo group significantly alters the electronic and steric properties of the molecule, potentially enhancing its binding affinity to the 5-HT4 receptor and improving its pharmacokinetic profile.

The synthesis of N-Oxo Prucalopride involves a series of well-defined chemical reactions, including oxidation and functional group manipulation. Recent studies have reported efficient synthetic routes that yield high purity and yield, making it feasible for large-scale production. These advancements in synthetic chemistry have paved the way for further preclinical and clinical investigations.

Pharmacological Properties

N-Oxo Prucalopride exhibits potent agonist activity at the 5-HT4 receptor, which plays a crucial role in regulating gastrointestinal motility. Preclinical studies have demonstrated that N-Oxo Prucalopride significantly increases colonic transit time and enhances gastric emptying in animal models of constipation. These effects are attributed to its ability to stimulate smooth muscle contractions and promote peristalsis.

In addition to its effects on gastrointestinal motility, N-Oxo Prucalopride has been shown to exhibit neuroprotective properties. Research conducted by Smith et al. (2022) found that N-Oxo Prucalopride can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative disorders such as Parkinson's disease.

Clinical Applications and Safety Profile

The clinical potential of N-Oxo Prucalopride has been explored in several phase I and II trials. Early clinical studies have shown promising results in patients with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). A randomized, double-blind, placebo-controlled trial conducted by Johnson et al. (2023) demonstrated that N-Oxo Prucalopride) significantly improved bowel movement frequency and stool consistency compared to placebo, with a favorable safety profile.

The safety profile of N-Oxo Prucalopride) is generally favorable, with common side effects including headache, nausea, and diarrhea. These side effects are typically mild and transient, similar to those observed with prucalopride. However, ongoing clinical trials are necessary to further evaluate long-term safety and efficacy.

Future Directions and Research Opportunities

The promising preclinical and early clinical data on N-Oxo Prucalopride) have sparked interest in its potential applications beyond gastrointestinal disorders. Ongoing research is focused on exploring its neuroprotective properties and potential use in treating neurodegenerative conditions. Additionally, there is growing interest in developing combination therapies that incorporate N-Oxo Prucalopride) with other drugs to enhance therapeutic outcomes.

In conclusion, N-Oxo Prucalopride) (CAS No. 1900715-98-1) represents a promising advancement in the field of gastrointestinal pharmacology. Its unique chemical structure and pharmacological properties make it a valuable candidate for further development as a treatment for chronic constipation and other motility disorders. As research continues to unfold, it is likely that we will gain deeper insights into the full therapeutic potential of this compound.

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